Glaspimod
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Overview
Description
- It shares biological and/or modulatory activities with natural hematopoietic cytokines .
- The compound has the chemical formula C48H74N12O22 and a molecular weight of 1171.17 g/mol .
GLASPIMOD: is a synthetic hematoregulatory peptide.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for GLASPIMOD are not readily available in the provided sources.
- industrial production methods likely involve specialized chemical processes to synthesize this peptide.
Chemical Reactions Analysis
- Without detailed information, we can’t specify the exact types of reactions GLASPIMOD undergoes.
- Common reagents and conditions would depend on the specific synthetic pathway.
- Major products formed during its synthesis remain undisclosed.
Scientific Research Applications
- GLASPIMOD’s applications span various fields:
Chemistry: Potential use as a chemical probe or in drug discovery.
Biology: Investigating its effects on hematopoiesis and immune responses.
Medicine: Assessing its therapeutic potential, especially in immune-related disorders.
Industry: Possible applications in biotechnology and pharmaceuticals.
Mechanism of Action
- The exact mechanism by which GLASPIMOD exerts its effects remains elusive.
- Researchers likely study its interactions with molecular targets and signaling pathways.
- Further studies are needed to unravel its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, the sources do not provide a direct comparison with similar compounds.
- Identifying unique features of GLASPIMOD would require additional research.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S,7S)-8-[[(1S)-5-amino-1-carboxypentyl]amino]-2,7-bis[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]-8-oxooctanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74N12O22/c49-19-5-3-9-29(47(79)80)57-39(71)23(53-45(77)31(21-37(67)68)59-43(75)27(13-17-35(63)64)55-41(73)25-11-15-33(61)51-25)7-1-2-8-24(40(72)58-30(48(81)82)10-4-6-20-50)54-46(78)32(22-38(69)70)60-44(76)28(14-18-36(65)66)56-42(74)26-12-16-34(62)52-26/h23-32H,1-22,49-50H2,(H,51,61)(H,52,62)(H,53,77)(H,54,78)(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,75)(H,60,76)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,79,80)(H,81,82)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYIEQNFOBBXCP-CJMGQXRASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74N12O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134143-28-5 |
Source
|
Record name | Glaspimod [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134143285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLASPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198E564V9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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